molecular formula C8H6Br2FNO2 B2573762 Methyl 4-amino-3,5-dibromo-2-fluorobenzoate CAS No. 2091146-39-1

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate

Cat. No.: B2573762
CAS No.: 2091146-39-1
M. Wt: 326.947
InChI Key: QMOUSJSHLCNMNI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C8H6Br2FNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate typically involves the esterification of 4-amino-3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of nitro derivatives from amino groups.

Scientific Research Applications

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes, thereby inhibiting their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,5-dibromo-4-fluorobenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • 2-amino-4-bromo-5-fluorobenzoic acid methyl ester

Uniqueness

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The combination of amino, bromo, and fluoro substituents makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-amino-3,5-dibromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUSJSHLCNMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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